Secondary Structure: β-Sheet vs. Random Coil
Circular dichroism (CD) spectroscopy demonstrates a dramatic structural divergence between wild-type PrP 106-126 and its scrambled-sequence control. The monomeric form of PrP 106-126 contains approximately 46% β-sheet and approximately 23% β-turn content, consistent with its propensity to form ordered β-hairpin monomers that assemble into oligomers and fibrils [1]. In contrast, the scrambled PrP 106-126 peptide (identical amino acid composition, randomized sequence) exhibits a predominantly random coil structure with increased α-helical and random coil components relative to the normal peptide, and fails to undergo oligomerization detectable by ion mobility spectrometry–mass spectrometry [1][2]. Earlier CD studies independently confirmed that PrP 106-126 is largely β-sheet while the scrambled sequence is random coil [2].
| Evidence Dimension | Secondary structure composition (CD spectroscopy) |
|---|---|
| Target Compound Data | ~46% β-sheet, ~23% β-turn (monomer solution of normal PrP 106-126) |
| Comparator Or Baseline | Scrambled PrP 106-126: random coil structure; increased α-helical and random coil components; no β-hairpin population |
| Quantified Difference | Qualitative shift from ordered β-sheet/β-turn (~69% combined ordered structure) to predominantly disordered random coil |
| Conditions | Monomer solutions analyzed by far-UV CD spectroscopy; secondary structure deconvolution; corroborated by replica exchange molecular dynamics (REMD) simulations and ion mobility spectrometry–mass spectrometry (IMS-MS) |
Why This Matters
The scrambled peptide is the most common negative control for PrP 106-126; procurement of the scrambled sequence in place of wild-type PrP 106-126 yields a conformationally distinct, non-aggregating peptide that cannot serve as a functional surrogate.
- [1] Grabenauer M, Wu C, Soto P, Shea JE, Bowers MT. Oligomers of the prion protein fragment 106-126 are likely assembled from beta-hairpins in solution, and methionine oxidation inhibits assembly without altering the peptide's monomeric conformation. J Am Chem Soc. 2010 Jan 20;132(2):532-9. doi: 10.1021/ja905595k. PMID: 20020713. View Source
- [2] Selvaggini C, De Gioia L, Cantù L, Ghibaudi E, Diomede L, Passerini F, Forloni G, Bugiani O, Tagliavini F, Salmona M. Molecular characteristics of a protease-resistant, amyloidogenic and neurotoxic peptide homologous to residues 106-126 of the prion protein. Biochem Biophys Res Commun. 1993 Aug 16;194(3):1380-6. doi: 10.1006/bbrc.1993.1977. PMID: 8102526. View Source
